Cas no 1806364-84-0 (2-Formyl-3-mercaptophenylhydrazine)

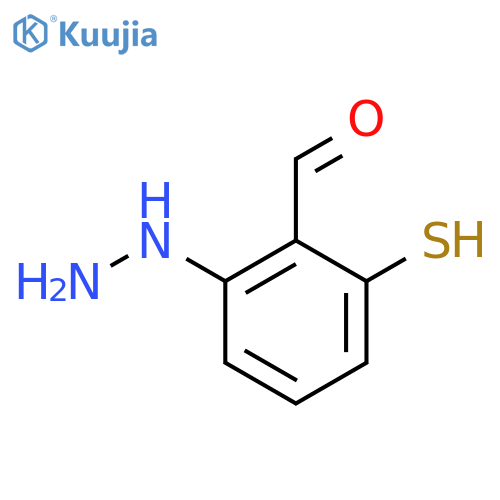

1806364-84-0 structure

商品名:2-Formyl-3-mercaptophenylhydrazine

CAS番号:1806364-84-0

MF:C7H8N2OS

メガワット:168.216219902039

CID:4934524

2-Formyl-3-mercaptophenylhydrazine 化学的及び物理的性質

名前と識別子

-

- 2-Formyl-3-mercaptophenylhydrazine

-

- インチ: 1S/C7H8N2OS/c8-9-6-2-1-3-7(11)5(6)4-10/h1-4,9,11H,8H2

- InChIKey: GHAPNBKZVRBGRF-UHFFFAOYSA-N

- ほほえんだ: SC1=CC=CC(=C1C=O)NN

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 142

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 56.1

2-Formyl-3-mercaptophenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A250000894-250mg |

2-Formyl-3-mercaptophenylhydrazine |

1806364-84-0 | 98% | 250mg |

666.40 USD | 2021-06-15 | |

| Alichem | A250000894-500mg |

2-Formyl-3-mercaptophenylhydrazine |

1806364-84-0 | 98% | 500mg |

940.80 USD | 2021-06-15 | |

| Alichem | A250000894-1g |

2-Formyl-3-mercaptophenylhydrazine |

1806364-84-0 | 98% | 1g |

1,685.00 USD | 2021-06-15 |

2-Formyl-3-mercaptophenylhydrazine 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

1806364-84-0 (2-Formyl-3-mercaptophenylhydrazine) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量